molecular formula C29H38N6O6S2 B14494591 Enkephalin, met(2)-thz(5)-glynh2(3)- CAS No. 64889-79-8

Enkephalin, met(2)-thz(5)-glynh2(3)-

Cat. No.: B14494591
CAS No.: 64889-79-8
M. Wt: 630.8 g/mol
InChI Key: IGQZIZBAABAEEU-KIHHCIJBSA-N
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Description

Enkephalin, met(2)-thz(5)-glynh2(3)-, also known as methionine enkephalin, is a naturally occurring endogenous opioid peptide. It is one of the two forms of enkephalin, the other being leucine enkephalin. Enkephalins are pentapeptides involved in regulating nociception (pain sensation) in the body. Methionine enkephalin has the amino acid sequence tyrosine-glycine-glycine-phenylalanine-methionine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methionine enkephalin can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids. The synthesis involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of methionine enkephalin involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methionine enkephalin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methionine enkephalin has a wide range of scientific research applications, including:

Mechanism of Action

Methionine enkephalin exerts its effects by binding to opioid receptors, primarily the delta-opioid receptor and, to a lesser extent, the mu-opioid receptor. Upon binding, it activates G-protein-coupled receptor signaling pathways, leading to the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent modulation of ion channels. This results in decreased neuronal excitability and reduced pain perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methionine enkephalin is unique due to its specific amino acid sequence and its high affinity for the delta-opioid receptor. This specificity allows it to play a distinct role in modulating pain and other physiological processes compared to other opioid peptides .

Properties

CAS No.

64889-79-8

Molecular Formula

C29H38N6O6S2

Molecular Weight

630.8 g/mol

IUPAC Name

(4R)-3-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-2-oxoethyl]amino]-3-phenylpropanoyl]-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C29H38N6O6S2/c1-42-12-11-22(33-27(39)21(30)13-19-7-9-20(36)10-8-19)28(40)34-25(37)15-32-23(14-18-5-3-2-4-6-18)29(41)35-17-43-16-24(35)26(31)38/h2-10,21-24,32,36H,11-17,30H2,1H3,(H2,31,38)(H,33,39)(H,34,37,40)/t21-,22+,23-,24-/m0/s1

InChI Key

IGQZIZBAABAEEU-KIHHCIJBSA-N

Isomeric SMILES

CSCC[C@H](C(=O)NC(=O)CN[C@@H](CC1=CC=CC=C1)C(=O)N2CSC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CSCCC(C(=O)NC(=O)CNC(CC1=CC=CC=C1)C(=O)N2CSCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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